molecular formula C18H25N3O B084091 Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- CAS No. 15089-61-9

Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)-

Cat. No. B084091
CAS RN: 15089-61-9
M. Wt: 299.4 g/mol
InChI Key: VBWVRGSXBIKTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- is a compound that belongs to the pyrazole class of organic compounds. It has been widely studied for its potential use in scientific research applications, particularly in the areas of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- is not fully understood. However, it is believed to act as a modulator of GPCR activity. Specifically, it may act as an allosteric modulator, binding to a site on the receptor that is distinct from the site where the endogenous ligand binds. This can result in changes in receptor activity, including changes in signaling pathways and downstream physiological effects.

Biochemical And Physiological Effects

Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to modulate the activity of certain GPCRs involved in pain signaling, making it a potential target for the development of new pain medications. It has also been shown to have effects on the cardiovascular system, including the potential to reduce blood pressure and improve vascular function.

Advantages And Limitations For Lab Experiments

Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- has several advantages for use in lab experiments. It has high affinity for certain GPCRs, making it a potentially useful tool for studying these receptors. It is also relatively easy to synthesize, allowing for large-scale production. However, there are also limitations to its use. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects on different GPCRs may vary, making it important to carefully select the appropriate receptor for a given experiment.

Future Directions

There are several future directions for research on pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)-. One area of interest is its potential as a therapeutic target for pain management. Further research is needed to better understand its mechanism of action and to identify specific GPCRs that may be targeted for pain relief. Additionally, its effects on the cardiovascular system make it a potential target for the development of new cardiovascular medications. Finally, further research is needed to better understand its effects on other physiological systems, including the immune system and the central nervous system.

Synthesis Methods

Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- can be synthesized using a variety of methods. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde with 3-piperidinopropanol in the presence of a catalyst such as p-toluenesulfonic acid. This reaction results in the formation of the desired compound in good yield.

Scientific Research Applications

Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- has been studied extensively for its potential use in scientific research applications. One area of interest is its potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that are involved in a wide range of physiological processes. Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- has been shown to have high affinity for certain GPCRs, making it a potentially useful tool for studying these receptors.

properties

CAS RN

15089-61-9

Product Name

Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)-

Molecular Formula

C18H25N3O

Molecular Weight

299.4 g/mol

IUPAC Name

1-[3-(5-methyl-2-phenylpyrazol-3-yl)oxypropyl]piperidine

InChI

InChI=1S/C18H25N3O/c1-16-15-18(21(19-16)17-9-4-2-5-10-17)22-14-8-13-20-11-6-3-7-12-20/h2,4-5,9-10,15H,3,6-8,11-14H2,1H3

InChI Key

VBWVRGSXBIKTQB-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)OCCCN2CCCCC2)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=C1)OCCCN2CCCCC2)C3=CC=CC=C3

Other CAS RN

15089-61-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.